

Technical Guide: Certificate of Analysis and Application of Z-Tyr-Lys-Arg-pNA

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Compound of Interest

Compound Name: Z-Tyr-Lys-Arg-pNA

Cat. No.: B12387806

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This technical guide provides a comprehensive overview of the chromogenic protease substrate **Z-Tyr-Lys-Arg-pNA** (N α -Benzyloxycarbonyl-L-Tyrosyl-L-Lysyl-L-Arginine 4-nitroanilide). It is intended for researchers, scientists, and professionals in drug development who utilize this substrate for the characterization and kinetic analysis of proteases such as trypsin, kallikrein, and other serine proteases.

Quantitative Data Summary

The following tables summarize the typical physicochemical properties and quality control specifications for **Z-Tyr-Lys-Arg-pNA**, compiled from various supplier Certificates of Analysis.

Table 1: Physicochemical Properties

Parameter	Value
Chemical Name	N α -Benzyloxycarbonyl-L-Tyrosyl-L-Lysyl-L-Arginine 4-nitroanilide
Molecular Formula	C ₃₅ H ₄₅ N ₉ O ₈
Molecular Weight	719.79 g/mol
CAS Number	108318-36-1
Appearance	White to off-white solid/powder

Table 2: Quality Control Specifications

Parameter	Specification	Method
Purity	≥99%	HPLC
Identity	Consistent with structure	LC-MS
Solubility	Soluble in DMSO	Visual
Storage (Powder)	-20°C (1 year) or -80°C (2 years)	
Storage (in Solvent)	-20°C (1 month) or -80°C (6 months)	

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize **Z-Tyr-Lys-Arg-pNA** and its application in enzymatic assays are provided below.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to assess the purity of the peptide substrate.

A. Materials and Reagents:

- **Z-Tyr-Lys-Arg-pNA** sample
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Trifluoroacetic acid (TFA)
- C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
- HPLC system with a UV detector

B. Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% (v/v) TFA in water.
 - Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
- Sample Preparation:
 - Dissolve the **Z-Tyr-Lys-Arg-pNA** sample in Mobile Phase A to a final concentration of 1 mg/mL.
 - Filter the sample solution through a 0.22 µm syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 214 nm
 - Injection Volume: 20 µL
 - Gradient:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 95% B
 - 25-30 min: 95% B
 - 30.1-35 min: 5% B (re-equilibration)
- Data Analysis:
 - Integrate the peak areas of all components in the chromatogram.

- Calculate the purity as the percentage of the main peak area relative to the total peak area.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for confirming the molecular weight of **Z-Tyr-Lys-Arg-pNA**.

A. Materials and Reagents:

- **Z-Tyr-Lys-Arg-pNA** sample
- LC-MS grade acetonitrile (ACN)
- LC-MS grade water
- Formic acid (FA)
- C18 reverse-phase LC column suitable for MS detection
- LC-MS system (e.g., ESI-TOF or ESI-Quadrupole)

B. Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% (v/v) FA in water.
 - Mobile Phase B: 0.1% (v/v) FA in acetonitrile.
- Sample Preparation:
 - Prepare a 100 µg/mL solution of **Z-Tyr-Lys-Arg-pNA** in Mobile Phase A.
- LC Conditions:
 - Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
 - Flow Rate: 0.3 mL/min

- Gradient: A suitable gradient to elute the peptide, for example, 5% to 95% B over 10 minutes.
- MS Conditions (Electrospray Ionization - ESI):
 - Ionization Mode: Positive
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120°C
 - Desolvation Temperature: 350°C
 - Scan Range: m/z 100-1000
- Data Analysis:
 - Identify the peak corresponding to **Z-Tyr-Lys-Arg-pNA** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for this peak and identify the $[M+H]^+$ ion. The observed m/z should correspond to the theoretical mass of the protonated molecule (720.80 g/mol).

Enzymatic Activity Assay Using Z-Tyr-Lys-Arg-pNA

This protocol describes a general method for measuring the activity of a serine protease using **Z-Tyr-Lys-Arg-pNA** as a chromogenic substrate. The cleavage of the substrate releases p-nitroaniline (pNA), which can be quantified spectrophotometrically.

A. Materials and Reagents:

- **Z-Tyr-Lys-Arg-pNA** stock solution (e.g., 10 mM in DMSO)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl_2)
- Protease solution of unknown activity

- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

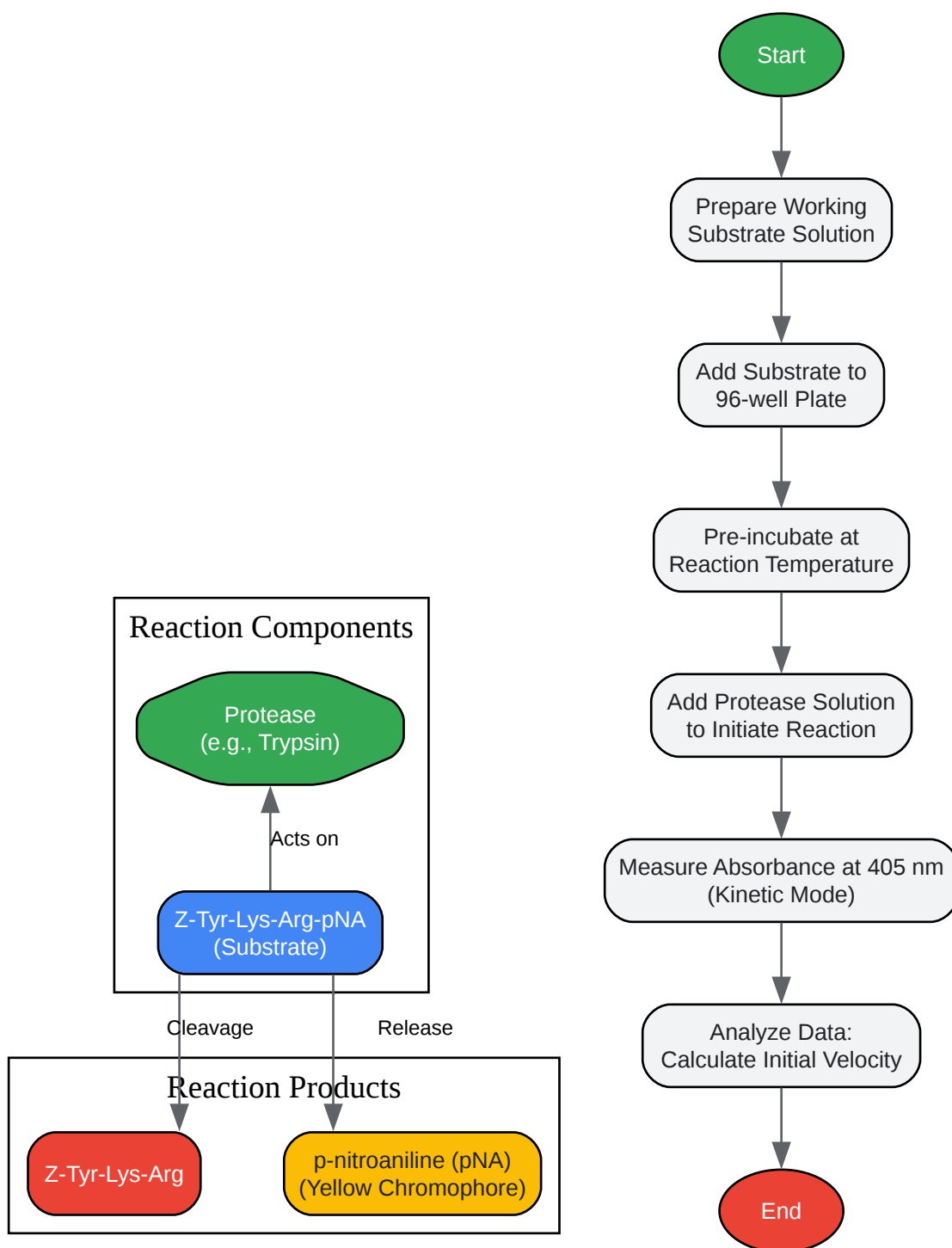
B. Procedure:

- Prepare the working substrate solution: Dilute the **Z-Tyr-Lys-Arg-pNA** stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
- Set up the reaction:
 - In a 96-well microplate, add 180 μL of the working substrate solution to each well.
 - Include a blank control with 200 μL of the working substrate solution (no enzyme).
 - Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
- Initiate the reaction:
 - Add 20 μL of the protease solution to each well (except the blank).
 - Immediately start measuring the absorbance at 405 nm in kinetic mode, taking readings every minute for 15-30 minutes.
- Data Analysis:
 - Plot the absorbance at 405 nm versus time.
 - Determine the initial reaction velocity (V_0) from the linear portion of the curve ($\Delta\text{Abs}/\text{min}$).
 - The concentration of pNA produced can be calculated using the Beer-Lambert law (ϵ of pNA at 405 nm = $10,600 \text{ M}^{-1}\text{cm}^{-1}$).

Visualizations

Enzymatic Cleavage of Z-Tyr-Lys-Arg-pNA

The following diagram illustrates the enzymatic reaction where a protease cleaves the amide bond between Arginine and p-nitroaniline (pNA), releasing the chromogenic pNA molecule.



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